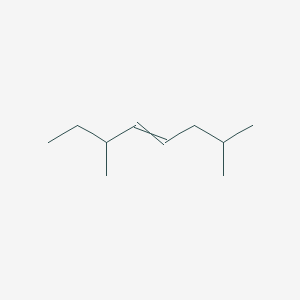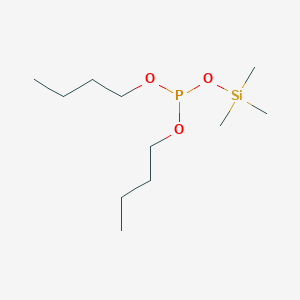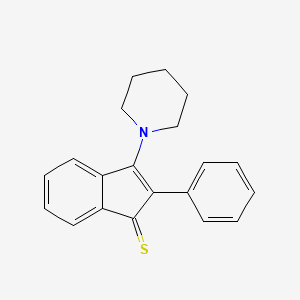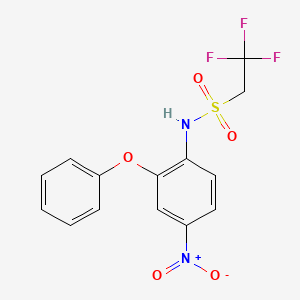
2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . This particular compound is characterized by the presence of trifluoromethyl, nitro, and phenoxy groups, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide typically involves multiple steps. One common synthetic route starts with the reaction of aniline with trifluoroacetic anhydride to form a trifluoromethylated intermediate. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group. The final step involves the nitration of the phenoxy group to introduce the nitro functionality .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the transition state of peptide hydrolysis. This inhibition can disrupt essential biological processes in microorganisms, leading to their death .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide include:
2,2,2-Trifluoro-N-phenylacetamide: This compound also contains a trifluoromethyl group but lacks the nitro and phenoxy functionalities.
2,2,2-Trifluoroacetophenone: This compound is used in the synthesis of new fluorinated polymers and has different chemical properties compared to the sulfonamide.
The uniqueness of this compound lies in its combination of trifluoromethyl, nitro, and phenoxy groups, which contribute to its distinct chemical and biological activities.
Propriétés
Numéro CAS |
55688-20-5 |
|---|---|
Formule moléculaire |
C14H11F3N2O5S |
Poids moléculaire |
376.31 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(4-nitro-2-phenoxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C14H11F3N2O5S/c15-14(16,17)9-25(22,23)18-12-7-6-10(19(20)21)8-13(12)24-11-4-2-1-3-5-11/h1-8,18H,9H2 |
Clé InChI |
SXHBOEWJFONOEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


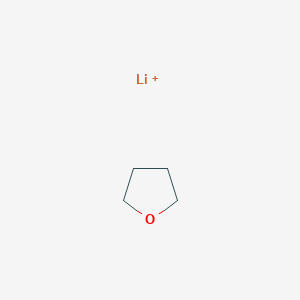


![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)

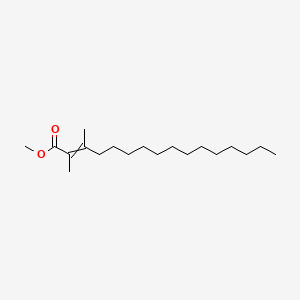
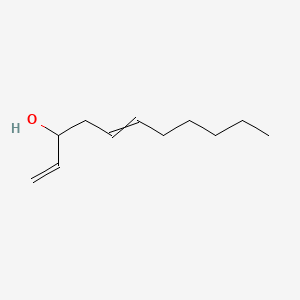
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
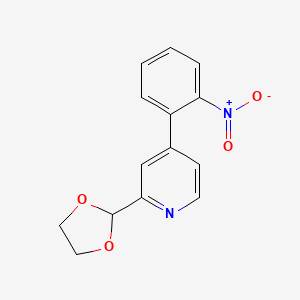
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
